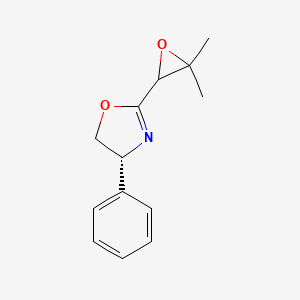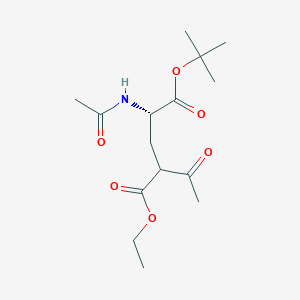
9-(5-Bromothiophen-2-YL)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(5-Bromothiophen-2-YL)-9H-carbazole is an organic compound that features a carbazole core substituted with a bromothiophene moiety. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and medicinal chemistry. The incorporation of a bromothiophene group enhances the compound’s electronic properties, making it a valuable material for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(5-Bromothiophen-2-YL)-9H-carbazole typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst. The general reaction conditions include:
Reactants: 9H-carbazole, 5-bromothiophene-2-boronic acid
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
For industrial-scale production, the Suzuki-Miyaura coupling can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of recyclable palladium catalysts and greener solvents can also enhance the sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
9-(5-Bromothiophen-2-YL)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The carbazole core can be oxidized to form carbazole-3,6-dione.
Reduction: The bromothiophene moiety can be reduced to thiophene.
Substitution: The bromine atom in the bromothiophene group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carbazole-3,6-dione
Reduction: Thiophene
Substitution: Various substituted thiophene derivatives
Applications De Recherche Scientifique
9-(5-Bromothiophen-2-YL)-9H-carbazole has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Mécanisme D'action
The mechanism of action of 9-(5-Bromothiophen-2-YL)-9H-carbazole depends on its application. In organic electronics, the compound’s electronic properties facilitate charge transport and light emission. In medicinal chemistry, it interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The bromothiophene moiety enhances the compound’s ability to penetrate cell membranes and bind to target sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-(2-Thienyl)-9H-carbazole
- 9-(3-Thienyl)-9H-carbazole
- 9-(4-Bromophenyl)-9H-carbazole
Uniqueness
Compared to similar compounds, 9-(5-Bromothiophen-2-YL)-9H-carbazole offers unique advantages due to the presence of the bromothiophene group. This moiety enhances the compound’s electronic properties, making it more suitable for applications in organic electronics and photonics. Additionally, the bromine atom provides a handle for further functionalization, allowing for the synthesis of a wide range of derivatives with tailored properties.
Propriétés
Numéro CAS |
845754-87-2 |
|---|---|
Formule moléculaire |
C16H10BrNS |
Poids moléculaire |
328.2 g/mol |
Nom IUPAC |
9-(5-bromothiophen-2-yl)carbazole |
InChI |
InChI=1S/C16H10BrNS/c17-15-9-10-16(19-15)18-13-7-3-1-5-11(13)12-6-2-4-8-14(12)18/h1-10H |
Clé InChI |
NZOJRLOGIPQLOW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(S4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 3-[[(5-phenyl-3-pyridinyl)amino]methyl]-](/img/structure/B14207648.png)
![N-(4-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}phenyl)octanamide](/img/structure/B14207656.png)
![6-methoxy-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14207657.png)

![3,6-Dicyclohexyl-5-methyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B14207663.png)

![S-[(1R,2S)-2-(methylamino)-1-phenylpropyl] ethanethioate](/img/structure/B14207671.png)
![1-[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]pyrrolidine](/img/structure/B14207681.png)
![[(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]benzene](/img/structure/B14207683.png)
![3-(1-{[(Naphthalen-1-yl)methyl]amino}cyclopentyl)prop-2-enal](/img/structure/B14207688.png)


![Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane](/img/structure/B14207704.png)

